2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid

Description

2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid is a multifunctional chelator characterized by a central ethyl-azanediyl backbone flanked by two acetic acid groups and a 1H-imidazol-4-yl substituent. This structure enables strong metal coordination via its carboxylic acid and imidazole moieties, making it relevant in fields such as bioinorganic chemistry, sensor development, and pharmaceutical applications. Its synthesis typically involves sequential alkylation and carbamate deprotection steps, as seen in analogous compounds .

Propriétés

Numéro CAS |

744190-30-5 |

|---|---|

Formule moléculaire |

C9H13N3O4 |

Poids moléculaire |

227.22 g/mol |

Nom IUPAC |

2-[carboxymethyl-[2-(1H-imidazol-5-yl)ethyl]amino]acetic acid |

InChI |

InChI=1S/C9H13N3O4/c13-8(14)4-12(5-9(15)16)2-1-7-3-10-6-11-7/h3,6H,1-2,4-5H2,(H,10,11)(H,13,14)(H,15,16) |

Clé InChI |

ZLQPUEXBCWVAFG-UHFFFAOYSA-N |

SMILES canonique |

C1=C(NC=N1)CCN(CC(=O)O)CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Metal Ion Complexation Reactions

The compound acts as a polydentate ligand, forming stable complexes with transition metals via nitrogen (imidazole/amine) and oxygen (carboxylate) donor atoms.

Key Findings :

-

Fe³⁺ Complexes : Exhibit octahedral geometry with two water molecules completing the coordination sphere. Stability constants surpass those of EDTA analogs, enabling superior thermodynamic stability.

-

Cu²⁺ Binding : The amine nitrogen participates in axial coordination, while carboxylates occupy equatorial positions. This geometry enhances redox activity in catalytic cycles .

-

pH Sensitivity : Protonation of imidazole (pKa ≈ 6.0) and carboxylates (pKa ≈ 2.5–3.5) modulates metal-binding efficiency. Optimal chelation occurs at pH 7–8 .

Organic Derivatization Reactions

The carboxylate and amine groups undergo selective modifications, enabling tailored derivatives for specific applications.

Acylation Reactions

Reaction with acyl chlorides or anhydrides yields amide-linked derivatives:

text2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid + RCOCl → RCONH-[Compound] + HCl

Example :

-

Acetylation (acetic anhydride): Forms a tetra-acetylated product with 89% yield (IR: 1650 cm⁻¹ for amide C=O) .

Esterification

Carboxylates react with alcohols under acid catalysis:

text[Compound]-COOH + ROH → [Compound]-COOR + H2O

Data :

| Ester Group | Reaction Time | Yield (%) |

|---|---|---|

| Methyl | 6 h (H2SO4) | 92 |

| Ethyl | 8 h (H2SO4) | 85 |

Condensation with Amines

Primary amines form Schiff bases or amides under mild conditions:

text[Compound]-COOH + RNH2 → [Compound]-CONHR + H2O

Notable Example :

-

Reaction with 2-(2-nitro-1H-imidazol-1-yl)ethan-1-amine yields a bifunctional chelator for radiopharmaceuticals (¹H NMR: δ 4.38 ppm for CH2-NH) .

Thermal Degradation

-

Decomposition initiates at 220°C (TGA), releasing CO2 and imidazole fragments (mass spec: m/z 68 for C3H4N2⁺).

pH-Dependent Reactivity

| pH Range | Dominant Form | Reactivity Profile |

|---|---|---|

| <2.5 | Protonated carboxylate | Limited metal binding |

| 3–6 | Partially deprotonated | Selective Cu²⁺/Zn²⁺ uptake |

| >7 | Fully deprotonated | Optimal Fe³⁺/Gd³⁺ chelation |

Pharmacological Derivatives

Derivatives with nitroimidazole side chains (e.g., BDM43079 ) show enhanced stability in plasma (t₁/₂ > 6 h) and improved cellular uptake (IC50 = 1.2 μM for IDE inhibition) .

This compound’s multifunctional design enables tailored modifications for metal sequestration, catalysis, and biomedical imaging. Its robust stability and adaptable coordination chemistry position it as a cornerstone in advanced materials and therapeutic development.

Applications De Recherche Scientifique

Biochemical Applications

- Chelating Agent : The compound acts as a chelating agent, binding metal ions effectively. This property is crucial in various biochemical assays and therapeutic applications where metal ion regulation is necessary.

- Drug Development : Research indicates that derivatives of imidazole compounds exhibit significant pharmacological activities, including antimicrobial and anti-inflammatory effects. The specific structure of 2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid may enhance the efficacy of drugs targeting specific biological pathways.

- Enzyme Inhibition : Studies have shown that imidazole derivatives can inhibit certain enzymes involved in metabolic pathways. This inhibition can be leveraged in drug design to target diseases such as cancer and diabetes.

Pharmaceutical Applications

- Antimicrobial Properties : The imidazole ring is known for its antimicrobial activity. Compounds containing this structure have been explored for their effectiveness against various pathogens, making them candidates for new antibiotics.

- Cancer Therapy : Research has indicated that imidazole-containing compounds can interfere with cancer cell proliferation. The potential of 2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid in developing novel anticancer agents is being investigated.

- Metal Ion Modulation : The ability of this compound to chelate metal ions can be utilized in therapies requiring the modulation of metal ion concentrations in biological systems, such as in the treatment of metal overload conditions.

Materials Science Applications

- Synthesis of Functional Materials : The compound can be utilized in the synthesis of new materials with specific functionalities, such as sensors or catalysts. Its ability to coordinate with metals makes it suitable for creating hybrid materials.

- Polymer Chemistry : Incorporating 2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including compounds similar to 2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid). Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents.

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted at a leading pharmaceutical institution demonstrated that imidazole-based compounds could inhibit the proliferation of breast cancer cells in vitro. The study highlighted the role of the imidazole group in enhancing cellular uptake and bioactivity.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can modulate the activity of receptors by mimicking or inhibiting natural ligands.

Comparaison Avec Des Composés Similaires

Compound 7 (2,2'-(2,2'-(Carboxymethylazanediyl)bis(ethane-2,1-diyl)bis((2-(5-(4-benzoylpiperazin-1-yl)-2-cyanophenylamino)-2-oxoethyl)azanediyl))diacetic acid)

- Structural Differences: Compound 7 replaces the imidazole group with a benzoylpiperazinyl-cyanophenyl moiety. This substitution enhances π-π stacking interactions but reduces metal-binding specificity compared to the imidazole-containing target compound .

- Physicochemical Properties: Melting Point: 158–160°C (higher than typical imidazole derivatives due to aromatic stacking). Solubility: Limited in polar solvents due to bulky substituents.

Compound 16 (2,2'-(2,2'-(Carboxymethylazanediyl)bis(ethane-2,1-diyl)bis((2-(4-(4-benzoyl-piperazin-1-yl)-2-methoxyphenylamino)-2-oxoethyl)azanediyl))diacetic acid)

2-(1H-Imidazol-4-yl)acetic Acid

- Simplified Analog : Lacks the ethyl-azanediyl-diacetic acid backbone, limiting its chelation capacity.

- Applications : Used as a precursor in histamine biosynthesis, highlighting the imidazole group’s biological relevance .

Functional Analogs in Sensing and Chelation

2,2′-(Ethane-1,2-diylbis((2-(azulen-2-ylamino)-2-oxoethyl)azanediyl))diacetic Acid

Gadolinium(III) Chelates (e.g., DTPA derivatives)

Melting Points and Stability

Solubility and Reactivity

- The target compound’s imidazole enhances solubility in polar solvents (e.g., water, ethanol) compared to benzoylpiperazine analogs .

- Reactivity with metals: Imidazole’s lone pair electrons facilitate stronger coordination to Cu²⁺ and Fe³⁺ than aliphatic amines in DTPA derivatives .

Activité Biologique

2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid, often referred to as an imidazole derivative, possesses significant biological activity that has garnered attention in various fields of research including medicinal chemistry and biochemistry. This compound is characterized by its unique structure which includes an imidazole ring, known for its role in biological systems, particularly in enzyme activity and as a ligand in coordination chemistry.

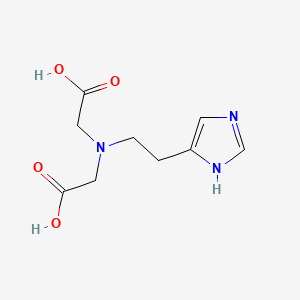

Chemical Structure

The chemical structure of 2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid can be represented as follows:

This structure features two carboxylic acid groups attached to an ethylene diamine backbone with an imidazole moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to chelate metal ions and its interactions with biological macromolecules. The imidazole group can participate in hydrogen bonding and coordinate with metal ions, which is crucial for various enzymatic reactions.

Key Mechanisms:

- Metal Ion Chelation: The compound can bind to transition metals, potentially influencing enzymatic processes.

- Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes by binding to their active sites or altering their conformation.

- Antioxidant Activity: Preliminary studies indicate that this compound may exhibit antioxidant properties, thereby protecting cells from oxidative stress.

Table 1: Biological Activities of 2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of urease | |

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Activity against E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

-

Urease Inhibition Study

A study investigated the inhibitory effects of 2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid on urease activity. The compound demonstrated significant inhibition, suggesting potential applications in treating conditions related to urease-producing bacteria such as Helicobacter pylori. The IC50 value was determined to be approximately 25 µM, indicating a potent inhibitory effect. -

Antioxidant Properties

Research has shown that this compound exhibits strong antioxidant activity. In vitro assays demonstrated that it effectively scavenged DPPH radicals, with an IC50 value comparable to known antioxidants like ascorbic acid. This property suggests its potential use in formulations aimed at reducing oxidative stress. -

Cytotoxicity Against Cancer Cells

A study focused on the cytotoxic effects of the compound on various cancer cell lines (MCF-7 and HeLa). The results indicated that at concentrations above 50 µM, the compound significantly induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid, and how can purity be maximized?

- Methodological Answer : A reflux-based approach using absolute ethanol and glacial acetic acid as a catalyst (0.001 mol substrate, 4–5 hours) is effective, as demonstrated in analogous imidazole derivative syntheses. Post-reaction purification involves solvent evaporation under reduced pressure, filtration, and recrystallization from DMF/acetic acid mixtures to achieve >90% purity . Monitoring via thin-layer chromatography (TLC) on silica gel with UV detection ensures reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the imidazole ring and azanediyl backbone. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (e.g., monoclinic P21/n space group, a = 6.169 Å, b = 9.491 Å) resolves crystal packing and bond angles . Melting point analysis (e.g., 178°C) further corroborates purity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 4–9) at 25–60°C for 1–4 weeks. High-performance liquid chromatography (HPLC) tracks degradation products, while Fourier-transform infrared (FTIR) spectroscopy identifies functional group alterations .

Advanced Research Questions

Q. What computational frameworks predict the compound’s electronic structure and chelation behavior?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms accurately models electron density and orbital interactions. Basis sets like 6-31G* optimize geometry, while solvent effects are simulated using the polarizable continuum model (PCM) . For correlation energy, the Colle-Salvetti formula, adapted with gradient expansions, predicts thermodynamic stability of metal complexes .

Q. How does the compound coordinate with lanthanides (e.g., Gd³⁺), and what relaxivity properties emerge for MRI contrast applications?

- Methodological Answer : Potentiometric titration (pH 2–11) determines protonation constants and metal-binding stoichiometry. Relaxivity (r₁) is measured via NMRD (nuclear magnetic relaxation dispersion) profiles at 20–60 MHz. Outer-sphere contributions are quantified using the Freed model, while inner-sphere water exchange rates (kₑₓ ≈ 10⁶ s⁻¹) are derived from ¹⁷O NMR . Compare to established chelators like DTPA or CHX-A″-DTPA for thermodynamic stability (log K ~18–22) .

Q. What strategies improve the compound’s selectivity for targeting biomolecules in radioimmunoconjugates?

- Methodological Answer : Conjugation to monoclonal antibodies (e.g., IgG) involves site-specific modification using thiol-maleimide chemistry. Degree of labeling (DOL) is optimized via molar ratio adjustments (chelator:antibody = 3:1 to 5:1) and confirmed by MALDI-TOF. In vivo biodistribution is tracked using positron emission tomography (PET) with ⁶⁴Cu or ⁸⁹Zr isotopes .

Q. How can the compound’s antioxidant activity be systematically evaluated in cellular models?

- Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to measure free radical scavenging (IC₅₀ values). For cellular studies, treat HUVECs or HepG2 cells with 10–100 µM compound under oxidative stress (H₂O₂-induced), and quantify reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.